![molecular formula C21H18N2O2 B2372615 1-(1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione CAS No. 18272-10-1](/img/structure/B2372615.png)
1-(1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione
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Description
1-(1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione, commonly known as IDPE, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. IDPE is a synthetic compound that belongs to the class of indole derivatives and is structurally similar to the natural compound, indole-3-acetic acid (IAA).
Scientific Research Applications
- CHEMBL1390649 has been investigated for its antibacterial potential. Specifically, it inhibits the enzyme FabI in Francisella tularensis, a bacterium responsible for tularemia. By targeting FabI, which is involved in fatty acid biosynthesis, this compound disrupts bacterial cell membrane integrity and growth .
- Research suggests that CHEMBL1390649 may possess anti-inflammatory properties. It could modulate immune responses by affecting cytokine production or signaling pathways. Further studies are needed to explore its potential in managing inflammatory conditions .
- Although not extensively studied, CHEMBL1390649’s structural features make it an interesting candidate for anticancer research. Its indole moiety and pyridine ring could interact with cellular targets involved in cancer progression. Investigating its effects on cancer cell lines and tumor models is warranted .
- The compound’s unique structure suggests possible neuroprotective effects. Researchers have explored its potential in mitigating oxidative stress, inflammation, and neuronal damage. It might hold promise for conditions like Alzheimer’s disease and Parkinson’s disease .
- Some studies have hinted at CHEMBL1390649’s impact on metabolic pathways. It could influence glucose metabolism, insulin sensitivity, or lipid homeostasis. Investigating its effects on adipocytes and muscle cells could provide valuable insights .
- From an anti-doping perspective, understanding the structural aspects of CHEMBL1390649 is crucial. Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. This knowledge aids in detecting potential misuse of EPO in sports .
Antibacterial Activity
Anti-Inflammatory Effects
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Metabolic Disorders and Insulin Sensitivity
Doping Control and Erythropoietin (EPO)
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-22-19-9-5-4-8-17(18)19)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14,22H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPUERMMIWEDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione |
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